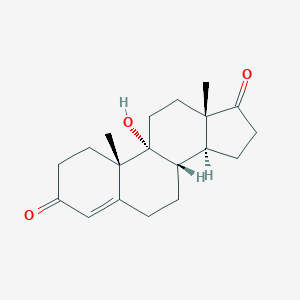

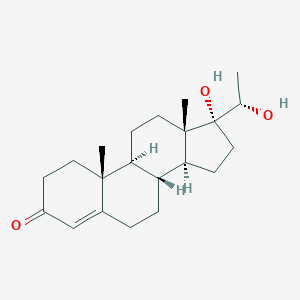

(20S)-17,20-Dihydroxypregn-4-en-3-on

Übersicht

Beschreibung

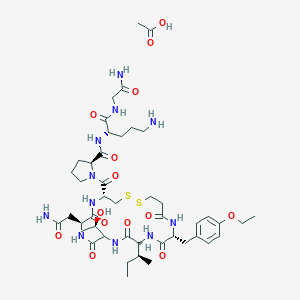

(20S)-17,20-dihydroxypregn-4-en-3-one, also known as 20-hydroxyprogesterone, is a steroid hormone that is produced in the adrenal cortex, ovary, and placenta. It is an important hormone in the female reproductive system, and its levels can be used to diagnose and treat a variety of disorders.

Wissenschaftliche Forschungsanwendungen

Rolle im weiblichen Fortpflanzungssystem

20-Hydroxyprogesteron, wissenschaftlich bekannt als (20S)-17,20-Dihydroxypregn-4-en-3-on, ist ein Steroidhormon, das natürlich in der Nebennierenrinde, den Eierstöcken und der Plazenta synthetisiert wird . Im weiblichen Fortpflanzungssystem spielt es eine entscheidende Rolle als essentielles Hormon .

Verwendung als Fischpheromonkandidat

17α,20β-Dihydroxy-4-pregnen-3-on wurde als Fischpheromonkandidat verwendet . Forscher haben seine Wirkung auf ziliäre und mikrovilliäre olfaktorische Rezeptorneuronen untersucht .

Verhaltens- und hormonelle Reaktionen bei Fischen

Diese Verbindung wurde auch als chemischer Stimulator verwendet, um die Verhaltens- und hormonellen Reaktionen bei männlichen Buntbarschen zu untersuchen .

Rolle in enzymatischen Reaktionen

Die Verbindung ist an enzymatischen Reaktionen beteiligt. Es ist ein Substrat für das Enzym 17-alpha,20-alpha-Dihydroxypregn-4-en-3-on-Dehydrogenase . Dieses Enzym katalysiert die Reaktion: NAD(P)+ + 17-alpha,20-alpha-Dihydroxypregn-4-en-3-on = NAD(P)H + H+ + 17-alpha-Hydroxyprogesteron .

Rolle in der Steroidsynthese

Als Steroidhormon spielt this compound eine wichtige Rolle bei der Synthese anderer Steroide. Es ist ein Vorläufer anderer Hormone und kann je nach Bedarf des Körpers in verschiedene Formen umgewandelt werden .

Potenzielle therapeutische Anwendungen

Während spezifische therapeutische Anwendungen noch untersucht werden, deutet die Rolle der Verbindung bei der hormonellen Regulation und ihre Auswirkungen auf das Verhalten auf eine potenzielle Verwendung bei der Behandlung hormoneller Ungleichgewichte oder Störungen hin

Wirkmechanismus

Target of Action

It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors in the body.

Mode of Action

One source mentions an enzyme that catalyzes a reaction involving 17alpha,20alpha-dihydroxypregn-4-en-3-one . This enzyme converts 17alpha,20alpha-dihydroxypregn-4-en-3-one and NAD(P)+ into 17alpha-hydroxyprogesterone, NAD(P)H, and H+ . This suggests that the compound may play a role in the biosynthesis of steroid hormones.

Biochemical Pathways

Given its conversion into 17alpha-hydroxyprogesterone , it may be involved in the progesterone biosynthesis pathway. Progesterone is a key hormone in the regulation of the menstrual cycle and pregnancy.

Result of Action

Its involvement in the conversion to 17alpha-hydroxyprogesterone suggests it may influence the levels of this hormone, potentially affecting processes regulated by progesterone.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASCESDECGBIBB-HNXXTFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331485 | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

652-69-7 | |

| Record name | 17,20α-Dihydroxy-4-pregnen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 17α,20α-Dihydroxypregn-4-en-3-one in sheep pregnancy?

A: 17α,20α-Dihydroxypregn-4-en-3-one plays a crucial role in initiating parturition in sheep. Research indicates that its concentration significantly increases in both maternal and fetal circulation as parturition approaches. [, , ] This surge is particularly notable in the maternal utero-ovarian vein, suggesting a localized production and effect. []

Q2: What is the connection between fetal glucocorticoids and 17α,20α-Dihydroxypregn-4-en-3-one production?

A: Research strongly suggests that fetal glucocorticoids play a key role in regulating 17α,20α-Dihydroxypregn-4-en-3-one production. Administering dexamethasone, a synthetic glucocorticoid, to fetal goats triggered labor and mirrored the hormonal changes seen in natural labor, including increased 17α,20α-Dihydroxypregn-4-en-3-one and decreased progesterone levels. [] This effect is linked to the induction or activation of a placental enzyme, 17α-hydroxylase, which facilitates the conversion of progesterone to 17α,20α-Dihydroxypregn-4-en-3-one. [, ]

Q3: How does 17α,20α-Dihydroxypregn-4-en-3-one differ between the mother and the fetus?

A: Interestingly, while fetal progesterone levels remain low, fetal 17α,20α-Dihydroxypregn-4-en-3-one levels are comparable to those found in the maternal utero-ovarian vein. [] This suggests a potential role for this compound in fetal development or preparation for birth, independent of progesterone.

Q4: What are the research implications of understanding 17α,20α-Dihydroxypregn-4-en-3-one production?

A: Further research into the precise mechanisms of action of 17α,20α-Dihydroxypregn-4-en-3-one, particularly its interaction with receptors and downstream effects, could provide valuable insights into the complexities of parturition. [] This knowledge could pave the way for developing novel therapeutic interventions for pregnancy complications related to preterm labor or labor induction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.